myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate

Description

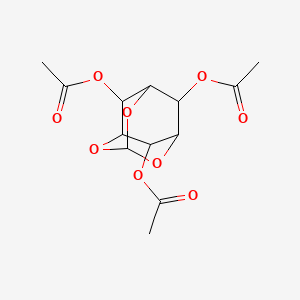

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a chemically modified derivative of myo-inositol, a cyclic polyol critical in cellular signaling and lipid metabolism. This compound features a methylidyne group (a bridging methylene moiety) at positions 1, 3, and 5 of the inositol ring, while positions 2, 4, and 6 are acetylated.

Properties

IUPAC Name |

(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXOXKCXLEXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001218624 | |

| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98510-21-5 | |

| Record name | myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001218624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : myo-Inositol (50 mmol), trimethyl orthoformate (3 equiv), and p-toluenesulfonic acid (PTSA, 2 mol%) in anhydrous dimethylformamide (DMF).

-

Temperature : Reflux at 140°C under reduced pressure to facilitate methanol removal.

-

Reaction Time : 3–5 hours, monitored by thin-layer chromatography (TLC; ethyl acetate, R<sub>f</sub> 0.4 for product vs. R<sub>f</sub> 0.0 for starting material).

-

Workup : Neutralization with triethylamine, silica gel filtration, and crystallization from ethyl acetate/hexane yields colorless crystals (92% yield).

Mechanistic Insights

Acetylation of 2,4,6-Hydroxyl Groups

The second step involves acetylation of the remaining hydroxyl groups at positions 2,4,6 under mild conditions to preserve the acid-sensitive orthoester.

Standard Acetylation Protocol

-

Substrates : 1,3,5-O-Methylidyne-myo-inositol (1 equiv), acetic anhydride (4.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous pyridine.

-

Temperature : Room temperature (25°C) with stirring for 12 hours.

-

Workup : Quenching with ice-water, extraction with dichloromethane (DCM), and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) yields the triacetate as a white solid (89% yield).

Key Considerations

-

Regioselectivity : The equatorial orientation of the 2,4,6-hydroxyl groups enhances their reactivity toward acetylation compared to the sterically hindered orthoester-protected positions.

-

Orthoester Stability : The use of pyridine as a weak base ensures the orthoester remains intact, avoiding acid-catalyzed hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography

-

Single-crystal analysis confirms the equatorial orientation of acetate groups and the chair conformation of the inositol ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Orthoester + Acetylation | 89 | 99.0 | High regioselectivity, minimal byproducts |

| Direct Acetylation | 62 | 85.0 | Lower cost, but poor orthoester stability |

Applications and Derivatives

The triacetate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of inositol derivatives with oxidized functional groups.

Reduction: Formation of reduced inositol derivatives.

Substitution: Formation of inositol derivatives with substituted functional groups.

Scientific Research Applications

Chemical Properties and Structure

Myo-Inositol is a carbohydrate and a sugar alcohol with the molecular formula and a molecular weight of 190.15 g/mol. The specific derivative , myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate, is characterized by its triacetate groups that enhance its solubility and stability in biochemical applications .

Biochemical Research Applications

1. Cell Signaling and Metabolism

Myo-Inositol plays a critical role as a secondary messenger in various intracellular signaling pathways. It is involved in insulin signaling and the regulation of cellular processes such as:

- Calcium Mobilization : Myo-Inositol derivatives are crucial for the synthesis of inositol trisphosphate (IP3), which mediates calcium release from the endoplasmic reticulum .

- Gene Expression : It influences gene expression through its role in phosphatidylinositol signaling pathways .

2. Neuroprotective Effects

Research indicates that myo-Inositol may have neuroprotective properties. Elevated levels of myo-Inositol have been observed in conditions such as Alzheimer's disease and multiple sclerosis, suggesting its potential role in neuroprotection and cellular repair mechanisms .

Clinical Applications

1. Treatment of Polycystic Ovary Syndrome (PCOS)

Myo-Inositol has been extensively studied for its effectiveness in managing PCOS. It helps improve insulin sensitivity and ovarian function:

- Hormonal Regulation : Myo-Inositol supplementation can restore normal follicle-stimulating hormone (FSH) levels and improve menstrual regularity .

- Oocyte Quality : It enhances oocyte quality in women undergoing assisted reproductive technologies .

2. Metabolic Disorders

Myo-Inositol has shown promise in treating metabolic disorders by reducing triglycerides and low-density lipoprotein (LDL) cholesterol levels. It has been linked to improved metabolic profiles in patients with conditions such as diabetes .

Industrial Applications

1. Explosives Industry

Historically, myo-Inositol derivatives have been explored for their potential use in explosives. Specifically, myo-Inositol nitrate has been proposed as a safer alternative to traditional explosives like nitroglycerin due to its stability .

2. Agriculture

Myo-Inositol pretreatment has been studied for its ability to mitigate the effects of road salt on plant growth. This application could be vital for enhancing plant resilience against salinity stress .

Case Study 1: PCOS Management

A clinical trial involving women with PCOS demonstrated that supplementation with myo-Inositol significantly improved insulin sensitivity and reduced hyperandrogenism. The study reported an improvement in menstrual cycle regularity and oocyte quality among participants who received the treatment compared to those who did not .

Case Study 2: Neurodegenerative Diseases

In a study examining patients with Alzheimer's disease, elevated levels of myo-Inositol were correlated with disease severity. This finding suggests that myo-Inositol may serve as a biomarker for neurodegeneration or a therapeutic target for enhancing cognitive function .

Mechanism of Action

The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .

Comparison with Similar Compounds

Structural Analogs: Acetylated Inositol Derivatives

The acetylated derivatives of myo-inositol vary in substitution patterns, influencing their physicochemical and analytical properties. Key comparisons include:

Key Findings :

- Hydrophobicity: The triacetate-methylidyne derivative likely has lower hydrophobicity than myo-inositol hexaacetate due to fewer acetyl groups, but higher than unmodified myo-inositol.

- Antioxidant Activity: myo-Inositol hexaacetate shows modest antioxidant activity (6.15% in unspecified assays), whereas methyl linoleate (a fatty acid ester) exhibits higher activity (58.25%) . The target compound’s bioactivity remains uncharacterized but may depend on its balance of lipophilicity and electron-donating groups.

Functional Analogs: Methyl Esters and Fatty Acid Derivatives

Methyl esters of fatty acids (e.g., methyl linoleate, methyl oleate) share functional similarities as esterified compounds. Comparative data from GC analysis:

| Compound | Retention Time (GC, min) | Antioxidant Activity (%) |

|---|---|---|

| Methyl linoleate | 37.98 | 58.25 |

| Methyl oleate | 37.97 | 15.23 |

| myo-Inositol hexaacetate | 36.72 | 6.15 |

Insights :

- Retention Behavior: Methyl esters elute later than myo-inositol hexaacetate in GC, reflecting their higher molecular weight and/or polarity. The target compound’s retention would depend on its acetyl/methylidyne balance.

- Bioactivity: Methyl linoleate’s superior antioxidant activity suggests that conjugated double bonds enhance radical scavenging, a feature absent in acetylated inositols.

Commercial and Industrial Analogs: Inositol Phosphates

Inositol hexaphosphoric acid (phytic acid), a phosphate ester, is commercially available as a 40–50% aqueous solution (CAS RN 83-86-3) with high solubility in water . Comparatively, acetylated derivatives like the target compound are expected to exhibit lower water solubility but better organic solvent compatibility.

Biological Activity

Myo-Inositol and its derivatives have garnered significant attention in biological and medicinal research due to their diverse roles in cellular processes. The compound myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate (CAS Number: 98510-20-4) is a modified form of myo-inositol that exhibits unique biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₀O₆

- Molecular Weight : 190.15 g/mol

- Melting Point : Decomposes at approximately 260 °C

Biological Roles of Myo-Inositol Derivatives

Myo-inositol acts as a precursor for various signaling molecules and plays critical roles in cellular signaling pathways. Its derivatives have been implicated in several biological processes:

- Cell Growth and Development : Myo-inositol is essential for cell proliferation and differentiation in mammals. It serves as a growth-promoting factor and is involved in lipid metabolism.

- Signal Transduction : Myo-inositol derivatives participate in the phosphoinositide signaling pathway, influencing cellular responses to hormones and neurotransmitters.

- Metabolic Regulation : Alterations in myo-inositol levels are associated with metabolic disorders such as diabetes and polycystic ovary syndrome (PCOS) .

1. Diabetes and Metabolic Syndrome

Myo-inositol has been shown to improve insulin sensitivity and reduce hyperglycemia in diabetic models. Research indicates that supplementation with myo-inositol can restore normal insulin signaling pathways by correcting the imbalance between myo-inositol and D-chiro-inositol .

2. Polycystic Ovary Syndrome (PCOS)

In women with PCOS, myo-inositol has demonstrated efficacy in improving ovarian function and reducing androgen levels. Clinical studies report enhanced oocyte quality and improved metabolic parameters following treatment with myo-inositol .

3. Cancer Treatment

Myo-inositol exhibits potential anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. Studies have shown that it can enhance the effects of chemotherapeutic agents when used in combination therapies .

The biological activity of myo-inositol involves several mechanisms:

- Inhibition of Cell Proliferation : Myo-inositol can inhibit the proliferation of cancer cells by modulating growth factor signaling pathways.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, thereby reducing tumor burden.

- Regulation of Lipid Metabolism : Myo-inositol influences lipid synthesis and degradation, which is crucial for maintaining metabolic homeostasis .

Case Studies

| Study | Findings |

|---|---|

| Carlomagno et al., 2011 | Demonstrated improved oocyte quality in PCOS patients treated with myo-inositol. |

| Vucenic & Shamsuddin, 2003 | Reported significant anticancer effects of myo-inositol combined with IP6 in colon cancer models. |

| Larner et al., 2010 | Established a correlation between myo-inositol levels and insulin resistance in type 2 diabetes patients. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing myo-inositol derivatives with regioselective acetylation patterns, such as 2,4,6-triacetate?

- Methodological Answer : Partial acetylation of myo-inositol can be achieved using varying catalysts and acetylating agents. For example, reaction conditions (e.g., Ac₂O–HClO₄ vs. AcCl–Py) significantly influence the regioselectivity and yield of triacetate isomers. Evidence from analogous systems shows that Ac₂O–Py produces a 1.7:1 ratio of 2OAc:3OAc derivatives, while Ac₂O–CH₃COONa yields a 2:1 ratio . For the 2,4,6-triacetate derivative, stepwise protection/deprotection strategies or enzymatic catalysis may enhance regiocontrol.

Q. How can gas chromatography (GC) be standardized to identify and quantify myo-inositol hexaacetate as an internal reference in carbohydrate analysis?

- Methodological Answer : myo-Inositol hexaacetate is commonly used as a retention time marker in GC due to its stable elution profile. A validated protocol involves derivatizing samples with hydroxylamine hydrochloride and acetic anhydride at 90°C for 2 hours, followed by GC analysis with flame ionization detection (FID). Retention times are normalized relative to the hexaacetate standard (tR = 1.000) .

Q. What spectroscopic techniques are critical for confirming the conformation and stereochemistry of myo-inositol triacetate derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H- and <sup>13</sup>C-NMR, is essential for determining substitution patterns and ring conformation (e.g., chair vs. boat). For example, coupling constants (J values) in <sup>1</sup>H-NMR distinguish axial/equatorial protons, while <sup>13</sup>C-NMR identifies acetylated positions. Conformational analysis in CDCl3 can reveal B-type conformations via NOE correlations .

Advanced Research Questions

Q. How do microbial enzymes interact with myo-inositol triacetate derivatives during phytate metabolism, and what experimental models validate these pathways?

- Methodological Answer : Anaerobic gut bacteria (e.g., Mitsuokella jalaludinii) degrade myo-inositol phosphates via phytases and phosphatases. Stable-isotope tracing (e.g., <sup>13</sup>C6-labeled myo-inositol) combined with <sup>13</sup>C-NMR can track metabolic intermediates like 3-hydroxypropionate and acetate. Cell-free extracts and knockout strains are used to dissect enzyme specificity (e.g., MshA2 phosphatase activity on phosphorylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.